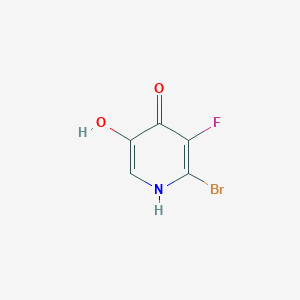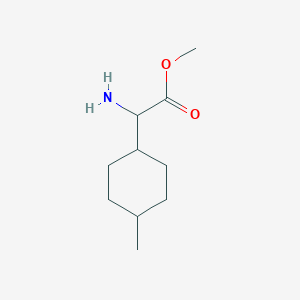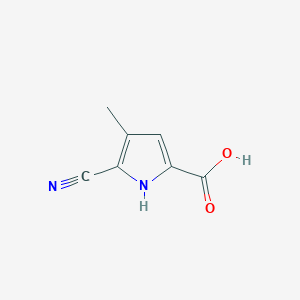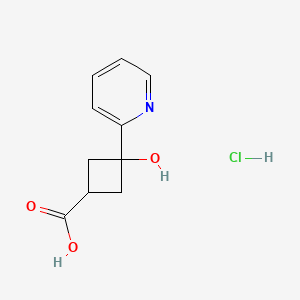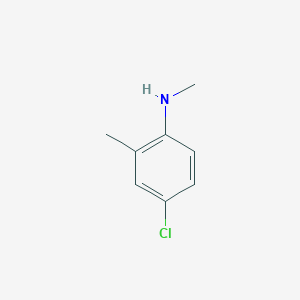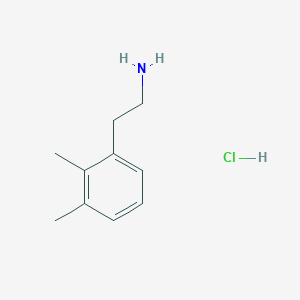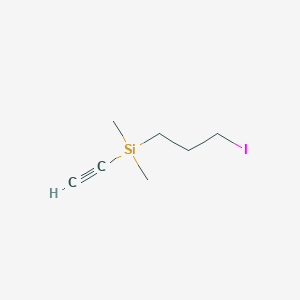
Ethynyl(3-iodopropyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethynyl(3-iodopropyl)dimethylsilane is a specialized organosilicon compound with the molecular formula C7H13ISi. This compound features an ethynyl group attached to a silicon atom, which is further bonded to a 3-iodopropyl group and two methyl groups. The presence of both iodine and silicon in its structure makes it a versatile reagent in organic synthesis, particularly in the field of organosilicon chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethynyl(3-iodopropyl)dimethylsilane can be synthesized through various methods. One common approach involves the hydrosilylation of propargyl iodide with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Another method involves the dehydrogenative coupling of a terminal alkyne with a hydrosilane. This reaction can be catalyzed by bases such as sodium hydroxide or potassium hydroxide, resulting in the formation of the silylacetylene compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale synthesis, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethynyl(3-iodopropyl)dimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as the Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Cycloaddition Reactions: The ethynyl group can undergo cycloaddition reactions, forming cyclic compounds with various dienes and azides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Cross-Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases such as triethylamine are typically used.
Cycloaddition Reactions: Dienes, azides, and other unsaturated compounds are used as reactants.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and other substituted derivatives.
Cross-Coupling Reactions: Products include various aryl and vinyl derivatives.
Cycloaddition Reactions: Products include cyclic compounds such as triazoles and cyclopentenes.
Scientific Research Applications
Ethynyl(3-iodopropyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of bioactive molecules and as a labeling reagent in biochemical studies.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates with silicon-containing motifs.
Mechanism of Action
The mechanism of action of Ethynyl(3-iodopropyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and iodine groups. The ethynyl group can undergo addition reactions, while the iodine atom can be substituted with other nucleophiles. These reactions often proceed through the formation of reactive intermediates, such as palladium complexes in cross-coupling reactions, which facilitate the formation of new chemical bonds .
Comparison with Similar Compounds
Ethynyl(3-iodopropyl)dimethylsilane can be compared with other similar compounds, such as:
Ethynyltrimethylsilane: Lacks the iodine group, making it less versatile in substitution reactions.
Propargyltrimethylsilane: Contains a terminal alkyne but lacks the iodine group, limiting its reactivity in certain cross-coupling reactions.
3-Iodopropyltrimethylsilane: Contains the iodine group but lacks the ethynyl group, making it less reactive in cycloaddition reactions.
The uniqueness of this compound lies in its combination of an ethynyl group and an iodine atom, providing a versatile platform for various chemical transformations.
Properties
Molecular Formula |
C7H13ISi |
|---|---|
Molecular Weight |
252.17 g/mol |
IUPAC Name |
ethynyl-(3-iodopropyl)-dimethylsilane |
InChI |
InChI=1S/C7H13ISi/c1-4-9(2,3)7-5-6-8/h1H,5-7H2,2-3H3 |
InChI Key |
HPEVUCZINJAVPC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCI)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


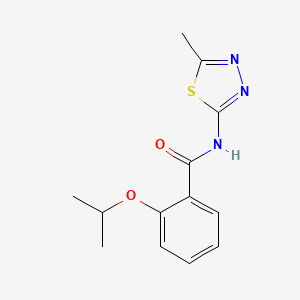
![(R)-(2,3-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13503522.png)
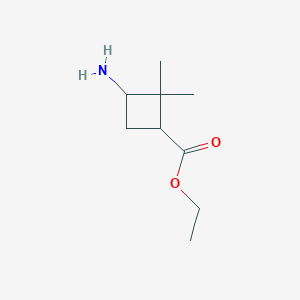


![3-[(4-Aminophenyl)sulfanyl]propanoic acid](/img/structure/B13503542.png)
